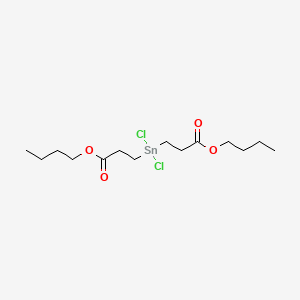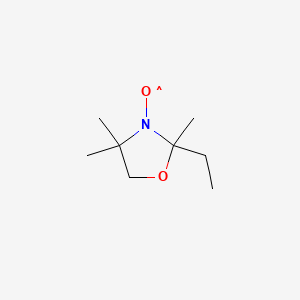
(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl is an organic compound belonging to the class of oxazolidines. Oxazolidines are characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. This compound is notable for its unique structure, which includes an oxidanyl group attached to the oxazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl typically involves the reaction of 2-ethyl-2,4,4-trimethyl-1,3-oxazolidine with an appropriate oxidizing agent. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the oxidanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxidized derivatives.
Reduction: Reduction reactions can convert the oxidanyl group back to its precursor state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxidanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states, while reduction can revert the compound to its original oxazolidine form.
Scientific Research Applications
(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl involves its interaction with molecular targets such as enzymes and receptors. The oxidanyl group can participate in redox reactions, altering the activity of target molecules and pathways. This can lead to various biological effects, including inhibition of microbial growth and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine: The precursor to the oxidanyl derivative.
2-Methyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl: A similar compound with a methyl group instead of an ethyl group.
2-Phenyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl: A derivative with a phenyl group.
Uniqueness
(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl is unique due to its specific combination of an ethyl group and an oxidanyl group attached to the oxazolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
InChI |
InChI=1S/C8H16NO2/c1-5-8(4)9(10)7(2,3)6-11-8/h5-6H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRWLYIBEMOECY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N(C(CO1)(C)C)[O])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10983734 |
Source


|
| Record name | (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10983734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65162-38-1 |
Source


|
| Record name | 2-Ethyl-2,5,5-trimethyl-3-oxazolidinoxyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065162381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10983734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
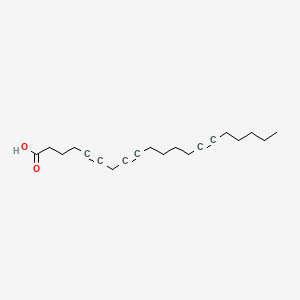
![(1R,4R,5R)-5-(benzenesulfinyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1206691.png)

![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)
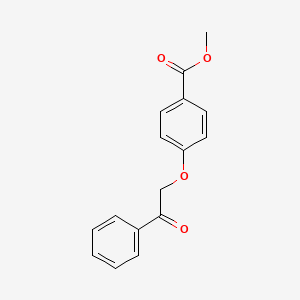
![2-[(4R,5S,7R,8R,11R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1206700.png)
![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)
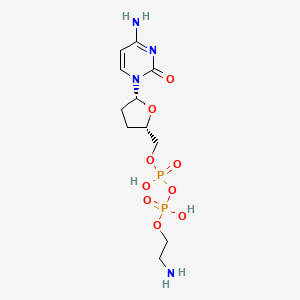
![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)
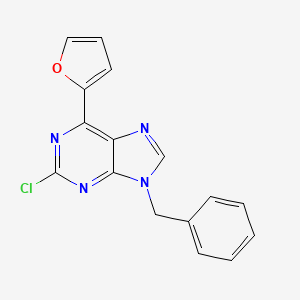
![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)
![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)
![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)
